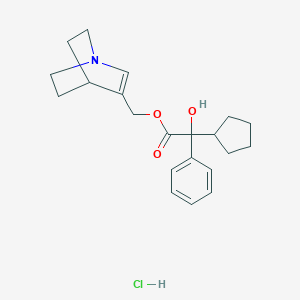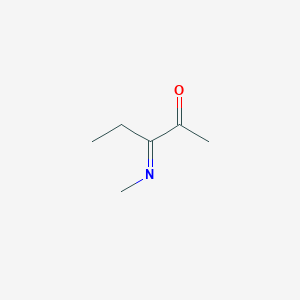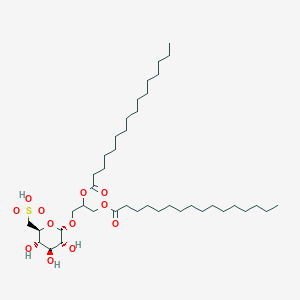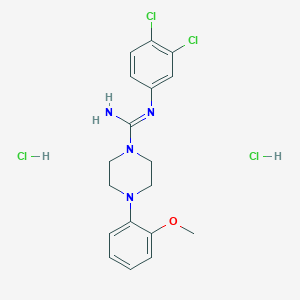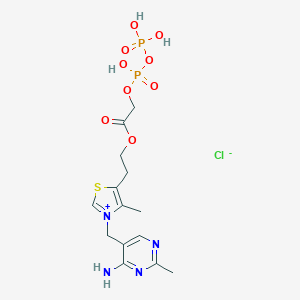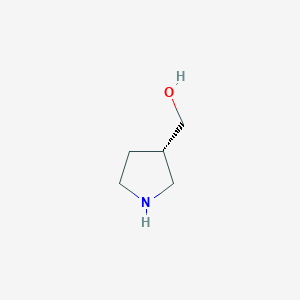
(S)-Pyrrolidin-3-ylmethanol
Descripción general
Descripción
(S)-Pyrrolidin-3-ylmethanol is a compound of interest due to its structural significance in medicinal chemistry and synthetic applications. Its synthesis and properties have been explored in various studies to understand its potential in different chemical reactions and its behavior under different conditions.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including (S)-Pyrrolidin-3-ylmethanol, often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method provides access to different stereochemical patterns in enantioselective pyrrolidine synthesis, highlighting the versatility of the catalytic asymmetric cycloaddition process for generating pyrrolidine structures with varied stereochemistry (Adrio & Carretero, 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including those similar to (S)-Pyrrolidin-3-ylmethanol, has been the subject of various studies. These compounds often exhibit stereochemical diversity, which is crucial for their biological activity and chemical reactivity. The stereochemical diversity in pyrrolidine synthesis is pivotal for the development of compounds with specific properties and activities (Adrio & Carretero, 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, leveraging their nucleophilic nitrogen atom, the reactive imine bond, and the exocyclic double carbon-carbon bond. These reactive sites make them suitable precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules, as demonstrated in recent studies (Gazizov et al., 2020).
Physical Properties Analysis
The physical properties of (S)-Pyrrolidin-3-ylmethanol, such as melting point, boiling point, and solubility, are determined by its molecular structure and stereochemistry. These properties are crucial for its application in synthesis and pharmaceutical formulations. However, specific studies focusing on the physical properties of (S)-Pyrrolidin-3-ylmethanol were not found in the current search.
Chemical Properties Analysis
The chemical properties of (S)-Pyrrolidin-3-ylmethanol, including reactivity with different reagents, stability under various conditions, and its role in catalysis, are influenced by its functional groups and stereochemistry. Understanding these properties is essential for its effective use in chemical synthesis and drug development. Studies like those on the catalytic asymmetric synthesis of pyrrolidines provide insights into the chemical behavior and application potential of pyrrolidine derivatives (Adrio & Carretero, 2019).
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis :
- (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts are effective recyclable catalysts for enantioselective Michael additions to nitrostyrenes, offering high yields and stereoselectivities (Yacob et al., 2008).
- Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol improves reactivity and enantioselectivity in asymmetric epoxidation of α-enones (Lattanzi, 2006).
- 1-(2-((3-hydroxynaphthalen-2-ylamino)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, a synthesized compound, may aid in investigating catalysis mechanisms (Cui Yan-fang, 2008).
Pharmacology and Biochemistry :
- Pyrrolidines, including derivatives of (S)-Pyrrolidin-3-ylmethanol, show biological effects and potential applications in medicine and industry, such as in dyes and agrochemical substances (Żmigrodzka et al., 2022).
- Novel 4-Pyrrolidin-3-cyanopyridine derivatives exhibit antibacterial activity against various bacteria (Bogdanowicz et al., 2013).
Material Science and Chemistry :
- Pyridin-2-ylmethanols and 1, 3-propanediols are successful ligands for constructing high-spin manganese clusters, indicating applications in materials science (Bai et al., 2018).
- N-(3-(trimethoxysilyl)propyl)pyrrole enhances the adhesion of polypyrrole films to N-type silicon photoanodes, improving their durability (Simon et al., 1982).
Safety And Hazards
- Toxicity : Assessments of toxicity and safety profiles are essential. Researchers must evaluate potential adverse effects.
- Handling Precautions : Proper handling, storage, and disposal protocols are crucial to prevent exposure.
Direcciones Futuras
Future research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how subtle structural modifications impact biological activity.
- Drug Development : Exploring derivatives of (S)-Pyrrolidin-3-ylmethanol as potential drug candidates.
Propiedades
IUPAC Name |
[(3S)-pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUIIJRVXKSJU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428658 | |
| Record name | (S)-PYRROLIDIN-3-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Pyrrolidin-3-ylmethanol | |
CAS RN |
110013-19-9 | |
| Record name | (3S)-3-Pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110013-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-PYRROLIDIN-3-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
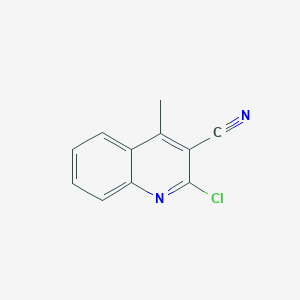
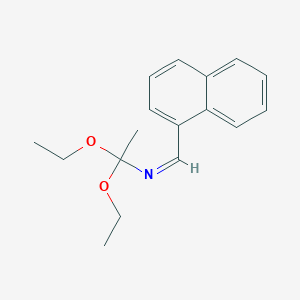
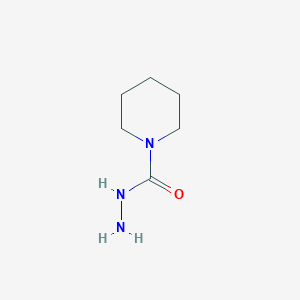
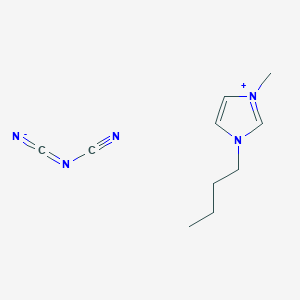
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
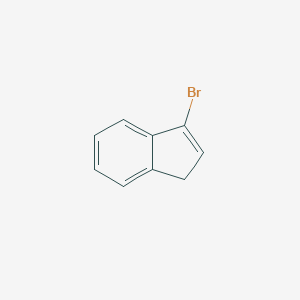
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
